molecular formula C11H15N B13975469 (R)-1-(p-Tolyl)but-3-en-1-amine

(R)-1-(p-Tolyl)but-3-en-1-amine

Cat. No.: B13975469
M. Wt: 161.24 g/mol
InChI Key: MDEULCRXFBSDTP-LLVKDONJSA-N
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Description

®-1-(4-methylphenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines. It features a but-3-en-1-amine backbone with a 4-methylphenyl group attached to the first carbon. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-methylphenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and allylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under mild conditions, with solvents like ethanol or methanol, and at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-methylphenyl)but-3-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-methylphenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the but-3-en-1-amine backbone can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: ®-1-(4-methylphenyl)but-3-en-1-amine can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: This compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents due to its amine functionality and structural features.

Industry

    Chemical Manufacturing: Used as a building block in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-methylphenyl)but-3-en-1-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-methylphenyl)but-3-en-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(4-methylphenyl)but-3-en-1-amine: The racemic mixture of the compound.

    1-(4-methylphenyl)butane-1-amine: A similar compound with a saturated backbone.

Uniqueness

®-1-(4-methylphenyl)but-3-en-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and biological activity compared to its enantiomers and racemic mixtures.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R)-1-(4-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11H,1,4,12H2,2H3/t11-/m1/s1

InChI Key

MDEULCRXFBSDTP-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CC=C)N

Canonical SMILES

CC1=CC=C(C=C1)C(CC=C)N

Origin of Product

United States

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